(3R,4S)-4-Methoxytetrahydrofuran-3-amine
Description
(3R,4S)-4-Methoxytetrahydrofuran-3-amine is a chiral amine derivative of tetrahydrofuran (THF) featuring a methoxy substituent at the 4-position and an amine group at the 3-position. Its molecular formula is C₅H₁₁NO₂ (free base) and C₅H₁₂ClNO₂ as the hydrochloride salt (MW: 153.61) . The compound is stereochemically defined, with the (3R,4S) configuration distinguishing it from other diastereomers. Key hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Properties
CAS No. |
1212285-89-6; 1909294-55-8 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.148 |
IUPAC Name |
(3R,4S)-4-methoxyoxolan-3-amine |
InChI |
InChI=1S/C5H11NO2/c1-7-5-3-8-2-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
InChI Key |
NMZQNYFRBOGYLM-RFZPGFLSSA-N |
SMILES |
COC1COCC1N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxytetrahydrofuran-3-amine typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of D-mannitol as a chiral precursor, followed by a series of reactions including benzylation, deketalization, and catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of biocatalysts or advanced chemical synthesis techniques to ensure the desired stereochemistry and high efficiency .
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-Methoxytetrahydrofuran-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(3R,4S)-4-Methoxytetrahydrofuran-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a bioactive compound with various physiological effects. In medicine, it is investigated for its potential therapeutic properties, including its use as a precursor for drug development. In industry, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methoxytetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in metabolic or signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Tetrahydrofuran-3-amine Family
Key Structural Differences:
- Substituent Effects : The methoxy group in this compound increases polarity compared to methyl or aryl substituents in analogs .
- Stereochemistry : The (3R,4S) configuration differentiates it from racemic or trans-configured derivatives, impacting chiral recognition in synthesis or biological activity .
Physicochemical Properties
| Property | This compound | N-methyl-2-phenyltetrahydrofuran-3-amine | trans-4-Methyl-THF-3-amine |
|---|---|---|---|
| Molecular Weight | 153.61 (HCl salt) | 177.24 | 119.16 (free base) |
| Polarity | High (due to -OCH₃ and -NH₂) | Moderate (aryl and N-Me reduce polarity) | Low (methyl substituent) |
| Boiling Point | Not reported | Not reported | Not reported |
| Hazards | H315, H319, H335 | Likely similar amine hazards | Similar amine hazards |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
